Non-Competitive PPO Inhibition Mechanism
Cyanidin-3-sophoroside (CS) exhibits a distinct non-competitive inhibition mode against polyphenol oxidase (PPO), a key enzyme in food browning. This mechanism differs from many common PPO inhibitors, including ascorbic acid and various phenolic acids, which often act competitively [1]. In silico docking studies reveal a strong binding interaction with PPO, with a calculated binding energy of -8.124 kcal/mol, confirming the stability of the enzyme-inhibitor complex [1]. This specific mode of action is crucial for its effectiveness as an anti-browning agent, as demonstrated by its ability to significantly reduce PPO activity and prolong the shelf life of fresh-cut apples [1].
| Evidence Dimension | Polyphenol oxidase (PPO) inhibition mechanism and binding energy |
|---|---|
| Target Compound Data | Non-competitive inhibition; Binding energy = -8.124 kcal/mol |
| Comparator Or Baseline | Common inhibitors (e.g., ascorbic acid): Competitive inhibition [1] |
| Quantified Difference | Qualitative difference in inhibition mechanism; Binding energy indicates stable complex formation. |
| Conditions | In silico molecular docking; In vitro PPO activity assay from apple. |
Why This Matters
This evidence demonstrates a unique mechanism of action that cannot be assumed for other anthocyanins, making cyanidin 3-sophoroside chloride the compound of choice for research focused on non-competitive PPO inhibition.
- [1] Hemachandran, H., Anantharaman, A., Mohan, S., Mohan, G., Kumar, D. T., Dey, D., ... & Ramamoorthy, S. (2017). Unraveling the inhibition mechanism of cyanidin-3-sophoroside on polyphenol oxidase and its effect on enzymatic browning of apples. Food Chemistry, 227, 102-110. View Source
